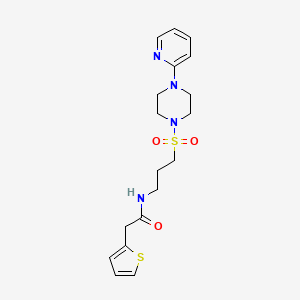

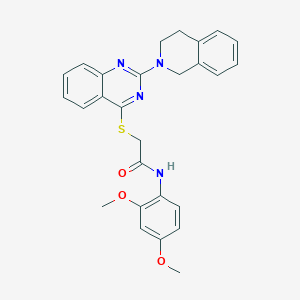

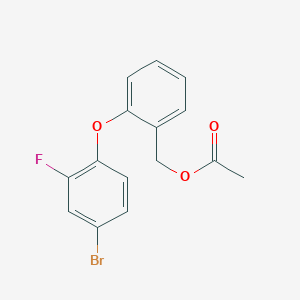

![molecular formula C16H15N5O4S B2889327 N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 942000-25-1](/img/structure/B2889327.png)

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” belongs to the class of tetrazoles, which are nitrogen-containing heterocyclic compounds . Tetrazoles have a broad spectrum of applications in organic synthesis, medicinal and coordination chemistry, catalysis, materials science, etc .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . For instance, the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide which reacted with sodium azide to give the corresponding [2+3]-cycloaddition product, 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide .Molecular Structure Analysis

The structure of the compound was proved by IR and NMR spectra and elemental analysis . The 1H NMR spectrum of the compound in CDCl3 showed signals for methylene (δ 4.64 ppm) and aromatic protons (δ 7.46–7.53 ppm), which appeared at a lower field than the corresponding signals of bromoacetonitrile (δ 3.79 ppm) and N-phenyltriflamide (δ 7.20–7.36 ppm) .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazoles are crystalline light yellow powders and odorless . They show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .科学的研究の応用

Medicinal Chemistry: Drug Design and Synthesis

Tetrazoles are known for their bioisosterism with carboxylic acid groups, making them valuable in drug design. The sulfonamide functionality in the compound can act as a zinc-binding group in metalloenzymes, which is crucial in the design of enzyme inhibitors . This compound could be used to develop new therapeutic agents with improved pharmacokinetic properties.

Click Chemistry: Eco-Friendly Synthesis

The tetrazole moiety is often used in click chemistry, a method that enables rapid, selective, and high-yield chemical reactions. This compound can be synthesized using water as a solvent, under moderate conditions, which is environmentally friendly and cost-effective .

Molecular Docking: Drug-Receptor Interactions

Molecular docking studies can be performed with this compound to predict its binding affinities to various biological targets. This is essential for understanding drug-receptor interactions and for the rational design of drugs with specific biological activities .

Peptoid Synthesis: Biomolecular Interactions

The compound can be used in the synthesis of peptoids, which are peptide mimics. Peptoids have increased cellular permeability and proteolytic stability, making them promising for therapeutic applications and the study of biomolecular interactions .

Supramolecular Chemistry: Metal Binding and Catalysis

Due to the tetrazole and sulfonamide groups, this compound can form stable complexes with metals. This property is useful in supramolecular chemistry for applications such as metal binding and phase transfer catalysis .

Pharmacology: Enzyme Inhibition

The sulfonamide group is a common feature in many diuretics and carbonic anhydrase inhibitors. This compound could be explored for its potential pharmacological effects in modulating enzyme activity, which is beneficial in treating various diseases .

Agricultural Chemistry: Pesticide Development

Compounds with tetrazole rings have been investigated for their potential use in pesticides. The structural features of this compound might contribute to the development of new pesticides with specific modes of action .

Material Science: Polymer Additives

The unique structure of this compound could be utilized in material science, particularly in the development of polymer additives that enhance the properties of materials, such as thermal stability and mechanical strength .

作用機序

Target of Action

Tetrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to bioactive molecules .

Mode of Action

Tetrazole derivatives are known to participate in various chemical reactions, such as the diels-alder reaction , which could potentially lead to changes in the target molecules .

Biochemical Pathways

Tetrazole derivatives have been used in the synthesis of peptoids , which can interact with various biochemical pathways.

Result of Action

The interaction of tetrazole derivatives with biological targets can lead to various cellular responses .

Safety and Hazards

Tetrazoles are known to burst vigorously when exposed to shock, fire, and heat on friction . On heating or burning, they release carbon monoxide, carbon dioxide, and harmful nitrogen oxide . They can also liberate corrosive and toxic gases and heat when they react with acidic materials and strong oxidizers .

将来の方向性

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . The future directions in the field of tetrazole research could involve the development of more eco-friendly synthesis methods, the exploration of new applications in various fields, and the design of new tetrazole derivatives with improved properties .

特性

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S/c22-26(23,13-6-7-14-15(10-13)25-9-8-24-14)17-11-16-18-19-20-21(16)12-4-2-1-3-5-12/h1-7,10,17H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJNCZFQQGGKCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

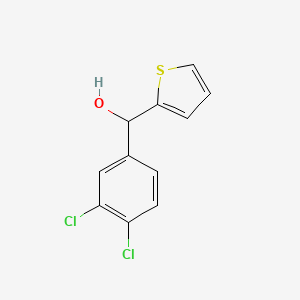

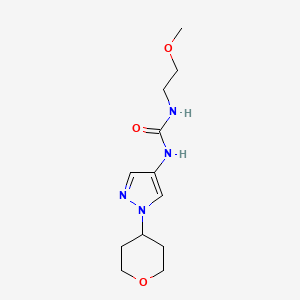

![3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B2889257.png)

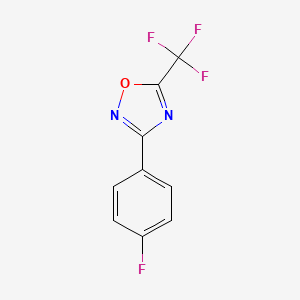

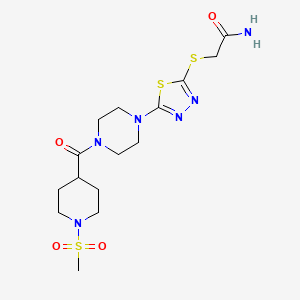

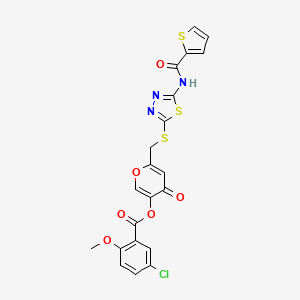

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)

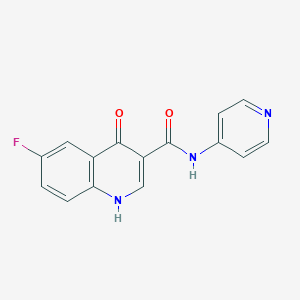

![Ethyl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2889263.png)

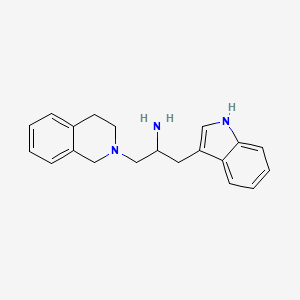

![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)